molecular formula C10H11ClO2 B14758890 5-Chloro-4-ethoxy-2-methylbenzaldehyde

5-Chloro-4-ethoxy-2-methylbenzaldehyde

Cat. No.: B14758890
M. Wt: 198.64 g/mol
InChI Key: IUPQNQAFZNAXBJ-UHFFFAOYSA-N
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Description

5-Chloro-4-ethoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-ethoxy-2-methylbenzaldehyde typically involves the chlorination of 4-ethoxy-2-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-ethoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 5-Chloro-4-ethoxy-2-methylbenzoic acid.

    Reduction: 5-Chloro-4-ethoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-ethoxy-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases and other related enzymes.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethoxy-2-methylbenzaldehyde depends on its specific application. In enzymatic reactions, it acts as a substrate for aldehyde dehydrogenases, undergoing oxidation to form the corresponding carboxylic acid. The molecular targets and pathways involved include the active sites of enzymes that catalyze the oxidation of aldehydes.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2-methylbenzaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.

    5-Chloro-2-methylbenzaldehyde: Lacks the ethoxy group, affecting its solubility and chemical behavior.

    4-Chloro-2-methylbenzaldehyde: Lacks the ethoxy group and has the chlorine atom in a different position, leading to variations in its reactivity.

Uniqueness

5-Chloro-4-ethoxy-2-methylbenzaldehyde is unique due to the presence of both the chlorine atom and the ethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

5-chloro-4-ethoxy-2-methylbenzaldehyde

InChI

InChI=1S/C10H11ClO2/c1-3-13-10-4-7(2)8(6-12)5-9(10)11/h4-6H,3H2,1-2H3

InChI Key

IUPQNQAFZNAXBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C=O)Cl

Origin of Product

United States

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